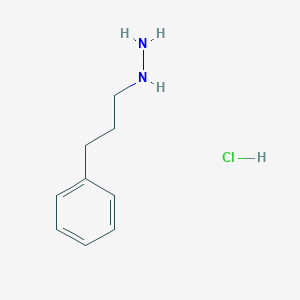

(3-Phenylpropyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

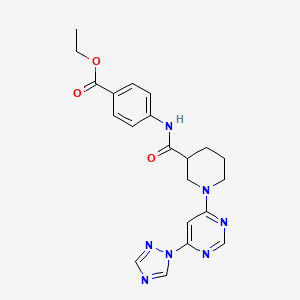

Overview

Description

“(3-Phenylpropyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 24214-86-6 . It has a molecular weight of 186.68 and is typically in the form of a powder . The IUPAC name for this compound is 1-(3-phenylpropyl)hydrazine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

1. Antineoplastic and Carcinogenic Properties

Hydrazine derivatives, including (3-Phenylpropyl)hydrazine hydrochloride, have been explored for their antineoplastic actions. However, it's essential to note the significant concern regarding their carcinogenic potential. Many hydrazine analogues have been investigated for cancer chemotherapeutic activities, but their high carcinogenicity in animals and possible carcinogenicity in humans have led to their limited use (Tóth, 1996). Further studies detail the natural occurrence, synthetic production, and the extensive exposure of human populations to carcinogenic hydrazines and related chemicals, indicating a significant environmental risk (Tóth, 2000).

2. Environmental and Health Risks

The extensive use and presence of hydrazine derivatives in various industries have led to concerns about their environmental and health impacts. These compounds are not only carcinogenic but also exhibit toxic effects across multiple systems in both animals and humans, necessitating careful attention to their hazardous properties (Tóth, 1988). In the environmental context, hydrazine and its derivatives are investigated for their effects on water chemistry, influencing factors like Flow Accelerated Corrosion (FAC) in pressurized water reactors, which is a critical consideration in nuclear industry safety (Lee, Kim & Kim, 2013).

3. Potential for Sensor Development

Hydrazine's toxic, mutagenic, and carcinogenic properties necessitate monitoring its concentration, especially in environmental samples. Graphene-based nanomaterials/nanocomposites present a promising path for developing high-performance electrochemical sensors due to their significant active surface area and excellent electron transference property. The development and potential commercialization of efficient graphene-based nanomaterials for portable and on-site electrochemical sensors for hydrazine detection are areas of active research (Singh et al., 2022).

4. Role in Space Propulsion

Despite the toxicity and environmental concerns, hydrazine and its derivatives have been integral in space propulsion due to their chemical properties. The search for alternatives, focusing on green propellants, is a significant area of research, aiming to mitigate the risks associated with conventional chemical propellants like hydrazine (Markandan, Chin, Cheah & Tan, 2018).

Safety and Hazards

“(3-Phenylpropyl)hydrazine hydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s structurally related to hydralazine , a well-known antihypertensive agent . Hydralazine primarily targets the smooth muscle of arterial beds, causing vasodilation .

Mode of Action

Hydralazine, a related compound, acts as a direct-acting smooth muscle relaxant . It inhibits the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation

Biochemical Pathways

Hydralazine is known to affect the calcium signaling pathway in smooth muscle cells . By inhibiting calcium release, it reduces the contractility of the smooth muscle, leading to vasodilation .

Pharmacokinetics

Hydralazine undergoes extensive first-pass metabolism, with a mean fractional availability of about 030 to 035 for slow acetylators and 010 to 016 for rapid acetylators . The systemic clearance of hydralazine is via metabolic pathways independent of acetylator phenotype .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Phenylpropyl)hydrazine hydrochloride. For instance, the compound’s stability might be affected by temperature, humidity, and light exposure. Additionally, individual factors such as age, sex, genetic factors (like acetylator phenotype), and health status can influence the compound’s action and efficacy .

properties

IUPAC Name |

3-phenylpropylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAYZECUBYYSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3a-formyl-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2877423.png)

![Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate](/img/structure/B2877426.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)

![5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2877432.png)

![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)